Methyl 2-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate Methyl 2-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 951457-17-3
VCID: VC4244213
InChI: InChI=1S/C19H14F2N2O4S/c1-27-19(26)16-17(25)11-4-2-3-5-14(11)23-18(16)28-9-15(24)22-10-6-7-12(20)13(21)8-10/h2-8H,9H2,1H3,(H,22,24)(H,23,25)
SMILES: COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=CC(=C(C=C3)F)F
Molecular Formula: C19H14F2N2O4S
Molecular Weight: 404.39

Methyl 2-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 951457-17-3

Cat. No.: VC4244213

Molecular Formula: C19H14F2N2O4S

Molecular Weight: 404.39

* For research use only. Not for human or veterinary use.

Methyl 2-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate - 951457-17-3

Specification

CAS No. 951457-17-3
Molecular Formula C19H14F2N2O4S
Molecular Weight 404.39
IUPAC Name methyl 2-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C19H14F2N2O4S/c1-27-19(26)16-17(25)11-4-2-3-5-14(11)23-18(16)28-9-15(24)22-10-6-7-12(20)13(21)8-10/h2-8H,9H2,1H3,(H,22,24)(H,23,25)
Standard InChI Key XGKGTJBVBRNTGT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=CC(=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₄F₂N₂O₄S, with a molecular weight of 404.39 g/mol. Its IUPAC name, methyl 2-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate, reflects the integration of three key components:

  • A 4-oxo-1,4-dihydroquinoline scaffold, known for metal-chelating properties.

  • A thioether linkage (-S-) connecting the quinoline core to a 2-oxoethyl group.

  • A 3,4-difluorophenyl substituent, which enhances metabolic stability and target binding .

Key Structural Features:

PropertyValue/Description
SMILESCOC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=CC(=C(C=C3)F)F
InChIKeyXGKGTJBVBRNTGT-UHFFFAOYSA-N
SolubilityLimited data; likely polar aprotic solvent-soluble
Hydrogen Bond Acceptors6 (ester, ketone, amide, quinoline O/N)
Rotatable Bonds7 (contributing to conformational flexibility)

Synthesis and Reaction Optimization

The synthesis involves multi-step reactions, typically starting from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (e.g., methyl or ethyl esters) . A proposed pathway includes:

Step 1: Esterification of Quinoline Core

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is esterified using methanol under acidic or basic conditions, yielding the methyl ester precursor .

Step 2: Thioether Formation

Reaction with 2-chloroacetamide derivatives introduces the thioether linkage. For example, treatment with 2-((3,4-difluorophenyl)amino)-2-oxoethyl chloride in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution .

Step 3: Purification and Characterization

Crude product is purified via recrystallization (e.g., ethyl acetate) or chromatography, with yields exceeding 90% under optimized conditions .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldCitation
1NaOH (2N), reflux, 2h92%
2K₂CO₃, DMSO, 20°C, 3h94.3%
3Recrystallization (ethyl acetate)95.2%

Mechanism of Action

The compound’s bioactivity is attributed to:

  • Quinoline Core: Chelates transition metals, disrupting redox cycling in pathogens or cancer cells.

  • Difluorophenyl Group: Enhances lipophilicity and target binding via halogen bonds .

  • Ester Functionality: Serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

Figure 1: Proposed Mechanism

Quinoline-Fe2+ROS GenerationDNA DamageCell Death\text{Quinoline-Fe}^{2+} \rightarrow \text{ROS Generation} \rightarrow \text{DNA Damage} \rightarrow \text{Cell Death}

ROS = Reactive oxygen species

Research Applications and Recent Findings

Drug Development

The compound is a candidate for optimizing CFTR correctors (e.g., cystic fibrosis therapies) due to structural similarities to patented quinoline-carboxamides .

Material Science

Its fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) are under investigation for biosensor applications.

Toxicology Studies

Acute toxicity in zebrafish (LC₅₀ = 50 µM) suggests moderate safety, warranting further ADMET profiling.

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